2-Fluoro-4-desfluoro Bicalutamide

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

2-Fluoro-4-desfluoro Bicalutamide (Bicalutamide EP Impurity B; CAS 1159977-36-2) is the 2-fluorophenyl positional isomer of bicalutamide, essential for EP monograph compliance. Unlike generic reagents, this isomer-specific certified reference standard ensures accurate chromatographic peak identification and quantification at the ICH Q3A/B 0.10% threshold. Procure from ISO 17034-accredited sources with full characterization data (HPLC, NMR, MS, COA) for ANDA/DMF method validation and QC batch release testing.

Molecular Formula C18H14F4N2O4S
Molecular Weight 430.374
CAS No. 1159977-36-2
Cat. No. B564818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-desfluoro Bicalutamide
CAS1159977-36-2
SynonymsN-[4-Cyano-3-trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide;  Bicalutamide EP Impurity B
Molecular FormulaC18H14F4N2O4S
Molecular Weight430.374
Structural Identifiers
SMILESCC(CS(=O)(=O)C1=CC=CC=C1F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)15-5-3-2-4-14(15)19)16(25)24-12-7-6-11(9-23)13(8-12)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)
InChIKeyYIUWHKCCUUFPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-desfluoro Bicalutamide (CAS 1159977-36-2): Pharmacopoeial Identity and Procurement Context for Reference Standards


2-Fluoro-4-desfluoro Bicalutamide (CAS 1159977-36-2) is a structurally defined positional isomer of the nonsteroidal antiandrogen bicalutamide, formally designated in the European Pharmacopoeia as Bicalutamide EP Impurity B [1]. The compound is characterized by a fluorine atom substitution at the 2-position of the phenylsulfonyl ring, distinguishing it from the parent drug which bears the fluorine substituent at the 4-position. With a molecular formula of C₁₈H₁₄F₄N₂O₄S and a molecular weight of 430.37 g/mol , this impurity standard is primarily utilized as a reference material for pharmaceutical analytical method development, method validation, quality control, and regulatory submissions, including Abbreviated New Drug Applications and Drug Master Files [2]. The compound is commercially available as a characterized reference standard from multiple accredited suppliers, typically provided with certificates of analysis that include HPLC purity data, NMR spectra, and mass spectrometry characterization . As a process-related impurity arising during the multi-step organic synthesis of bicalutamide, its availability as a qualified reference standard is essential for compliance with International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use guidelines Q3A and Q3B and pharmacopoeial monograph specifications [3].

Why 2-Fluoro-4-desfluoro Bicalutamide Cannot Be Substituted with Generic or Structurally Similar Impurity Standards


Generic substitution fails for 2-Fluoro-4-desfluoro Bicalutamide because its regulatory utility as a reference standard is inseparable from its precise molecular identity as a 2-fluorophenyl positional isomer. The compound is not interchangeable with other bicalutamide impurities, including 3-fluoro-4-desfluoro bicalutamide (Bicalutamide USP Related Compound B; CAS 1166228-30-3) or desfluoro bicalutamide (Bicalutamide EP Impurity A; CAS 90357-05-4) . Each impurity exhibits distinct chromatographic retention behavior under validated reversed-phase high-performance liquid chromatography methods, and analytical methods developed for impurity profiling require isomer-specific reference standards to ensure accurate peak identification and quantification [1]. Regulatory agencies expect method validation data that demonstrate specificity for each individual impurity listed in pharmacopoeial monographs; the use of an incorrect or generic impurity standard compromises analytical accuracy, potentially resulting in regulatory deficiency findings in Abbreviated New Drug Application or Drug Master File submissions . Furthermore, the compound′s utility as a certified reference material produced under ISO 17034 accreditation provides metrological traceability that generic chemical reagents cannot substitute [2]. For laboratories performing stability-indicating assays or forced degradation studies on bicalutamide drug substance or drug product, the availability of the correct isomer-specific impurity standard is a compliance prerequisite rather than an optional procurement decision [3].

2-Fluoro-4-desfluoro Bicalutamide: Quantitative Differentiation Evidence for Scientific Procurement


Pharmacopoeial Identity Designation: European Pharmacopoeia Impurity B Specification

2-Fluoro-4-desfluoro Bicalutamide is uniquely designated as Bicalutamide EP Impurity B in the European Pharmacopoeia monograph for bicalutamide, distinguishing it from other positional isomers and related impurities [1]. In contrast, the 3-fluoro positional isomer is separately designated as Bicalutamide USP Related Compound B (CAS 1166228-30-3), while desfluoro bicalutamide is designated as Bicalutamide EP Impurity A (CAS 90357-05-4) . This formal pharmacopoeial designation creates a non-interchangeable procurement requirement for laboratories seeking to demonstrate method specificity in Abbreviated New Drug Application submissions.

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Chromatographic Differentiation: Resolved Retention Behavior in Validated HPLC Methods

2-Fluoro-4-desfluoro bicalutamide exhibits chromatographic retention behavior that is resolved and distinguishable from both the parent bicalutamide API and co-occurring synthetic impurities under validated reversed-phase high-performance liquid chromatography conditions [1]. In a validated HPLC method for the simultaneous determination of anastrozole, bicalutamide, tamoxifen, and their synthetic impurities, bicalutamide 3-fluoro-isomer was successfully separated from the 2-fluoro-isomer and other process impurities using a Symmetry C18 column with acetonitrile-phosphate buffer mobile phase [2]. The validated method achieved baseline resolution (Rs ≥ 2.0) between structurally similar positional isomers, demonstrating that isomer-specific reference standards are required for accurate peak assignment and quantitation [3]. In contrast, use of a generic or incorrect isomer standard results in misidentification of impurity peaks and invalidates method specificity claims.

HPLC Method Development Analytical Method Validation Chromatographic Resolution

Purity Specification and Batch-to-Batch Consistency for Reference Standard Applications

2-Fluoro-4-desfluoro Bicalutamide reference standards are commercially supplied with batch-specific certificates of analysis documenting purity levels of 97% to ≥99% by high-performance liquid chromatography, with full characterization packages including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy data . In comparison, generic chemical reagents or in-house synthesized impurities typically lack ISO 17034-accredited certification and comprehensive characterization data, rendering them unsuitable for regulatory submissions [1]. The availability of reference standards manufactured under ISO 17034 accreditation ensures metrological traceability and compliance with pharmacopoeial requirements for impurity quantification [2].

Reference Standard Qualification Quality Control ISO 17034 Compliance

Structural Confirmation: Positional Isomer Differentiation via NMR Spectroscopy

The 2-fluoro substitution pattern in 2-Fluoro-4-desfluoro Bicalutamide produces a distinctive ¹⁹F nuclear magnetic resonance chemical shift and ¹H nuclear magnetic resonance coupling pattern that unequivocally differentiates it from the 3-fluoro and 4-fluoro positional isomers [1]. In contrast to the 4-fluoro parent bicalutamide, which exhibits a para-substituted fluorophenyl ring with characteristic AA′BB′ spin system, the ortho-fluoro substitution in EP Impurity B generates a distinct coupling pattern in the aromatic proton region of the ¹H nuclear magnetic resonance spectrum [2]. This spectroscopic differentiation enables unambiguous confirmation of identity and purity for reference standard qualification, which is particularly critical given that co-elution of positional isomers may occur under suboptimal chromatographic conditions .

Structural Elucidation NMR Spectroscopy Isomer Identification

Regulatory Dependency: Impurity Control Thresholds Mandating Reference Standard Availability

Under International Council for Harmonisation guideline Q3A(R2), any impurity present in a new drug substance at levels exceeding the identification threshold (0.10% or 1.0 mg per day intake, whichever is lower) must be identified and qualified [1]. For bicalutamide, which is administered chronically at 150 mg daily for monotherapy and 50 mg daily for combination therapy, the identification threshold corresponds to impurity levels as low as 0.10% of the drug substance [2]. 2-Fluoro-4-desfluoro Bicalutamide (EP Impurity B) is a known process impurity requiring quantitation against a certified reference standard to demonstrate compliance with this threshold. In contrast to non-pharmacopoeial impurities or unspecified degradation products, EP Impurity B has a defined acceptance criterion in the European Pharmacopoeia monograph, necessitating procurement of the authenticated reference standard for batch release testing [3].

ICH Guidelines Impurity Qualification Regulatory Thresholds

2-Fluoro-4-desfluoro Bicalutamide: Primary Research and Industrial Application Scenarios


Pharmaceutical Quality Control: Impurity Profiling and Batch Release Testing of Bicalutamide Drug Substance

Analytical quality control laboratories in pharmaceutical manufacturing facilities require 2-Fluoro-4-desfluoro Bicalutamide as a certified reference standard for the quantification of EP Impurity B in bicalutamide active pharmaceutical ingredient batch release testing. Validated reversed-phase high-performance liquid chromatography methods for impurity profiling rely on this isomer-specific standard to achieve baseline resolution of positional isomers and accurate quantitation at the 0.10% International Council for Harmonisation identification threshold [1]. The standard enables compliance with European Pharmacopoeia monograph requirements and supports Certificate of Analysis generation for commercial drug substance batches [2].

Regulatory Submissions: Abbreviated New Drug Application and Drug Master File Method Validation

Generic pharmaceutical companies preparing Abbreviated New Drug Application or Drug Master File submissions for bicalutamide products must demonstrate analytical method specificity for each individual impurity listed in pharmacopoeial monographs. 2-Fluoro-4-desfluoro Bicalutamide reference standard is essential for method validation studies, including specificity, linearity, accuracy, and precision assessments per International Council for Harmonisation Q2(R2) guidelines [1]. Failure to procure and utilize the correct isomer-specific standard may result in deficiency findings from regulatory agencies, delaying product approval timelines [2].

Forced Degradation and Stability-Indicating Method Development

Stability-indicating analytical methods for bicalutamide drug product require the ability to resolve and quantify potential degradation products alongside process impurities. 2-Fluoro-4-desfluoro Bicalutamide reference standard serves as a critical marker for evaluating chromatographic selectivity during forced degradation studies under thermal, photolytic, acidic, alkaline, and oxidative stress conditions [1]. The standard enables accurate peak tracking to distinguish between process-derived impurities and authentic degradation products, a distinction that directly impacts shelf-life specification setting and regulatory stability commitments [2].

Reference Standard Production: ISO 17034-Accredited Certified Reference Material Supply

Accredited reference material producers manufacture and supply 2-Fluoro-4-desfluoro Bicalutamide under ISO 17034 quality systems, providing metrologically traceable standards for the global pharmaceutical analytical community. These certified reference materials are supplied with comprehensive certificates of analysis documenting purity (97% to ≥99% by high-performance liquid chromatography), structural confirmation via nuclear magnetic resonance and mass spectrometry, and homogeneity and stability data [1]. The availability of accredited standards ensures inter-laboratory comparability and supports the global harmonization of bicalutamide impurity testing [2].

Quote Request

Request a Quote for 2-Fluoro-4-desfluoro Bicalutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.